2-(4-Methyl-3-((2-methylindolin-1-yl)sulfonyl)phenyl)isothiazolidin-3-one 1,1-dioxide
Description
2-(4-Methyl-3-((2-methylindolin-1-yl)sulfonyl)phenyl)isothiazolidin-3-one 1,1-dioxide is a structurally complex isothiazolidinone derivative characterized by a 1,1-dioxide functionalized isothiazolidin-3-one core. Key structural features include:
- A 4-methylphenyl group at position 2 of the isothiazolidinone ring.
- A sulfonamide bridge linking the phenyl group to a 2-methylindoline moiety.
Properties
IUPAC Name |
2-[4-methyl-3-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]phenyl]-1,1-dioxo-1,2-thiazolidin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S2/c1-13-7-8-16(21-19(22)9-10-27(21,23)24)12-18(13)28(25,26)20-14(2)11-15-5-3-4-6-17(15)20/h3-8,12,14H,9-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAAGXLQCGFBKMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1S(=O)(=O)C3=C(C=CC(=C3)N4C(=O)CCS4(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound appear to be the cyclooxygenase enzymes, specifically cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the inflammatory process, catalyzing the conversion of arachidonic acid into prostaglandins.
Mode of Action
The compound interacts with its targets by inhibiting the activity of COX-2. This inhibition results in a decrease in the production of prostaglandins, key mediators of inflammation.
Biochemical Pathways
The compound affects the arachidonic acid pathway. Under normal conditions, arachidonic acid is converted into prostaglandins by the COX enzymes. By inhibiting COX-2, the compound reduces the production of these prostaglandins, thereby mitigating the inflammatory response.
Result of Action
The primary result of the compound’s action is a reduction in inflammation. By inhibiting COX-2 and reducing prostaglandin production, the compound can alleviate symptoms of inflammation.
Biological Activity
2-(4-Methyl-3-((2-methylindolin-1-yl)sulfonyl)phenyl)isothiazolidin-3-one 1,1-dioxide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, synthesizing findings from diverse research sources.
Chemical Structure and Properties
The compound has a complex molecular structure characterized by the presence of an isothiazolidinone core. Its molecular formula is with a molecular weight of approximately 320.36 g/mol. The presence of the sulfonamide group and the indole moiety suggests potential interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds containing isothiazolidinone scaffolds exhibit significant antimicrobial properties. A study demonstrated that derivatives of isothiazolidinone possess activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| This compound | Escherichia coli | 64 µg/mL |
Anticancer Activity
The compound has also shown promise in anticancer studies. In vitro assays revealed that it induces apoptosis in cancer cell lines such as HeLa and MCF-7. The proposed mechanism involves the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to cell cycle arrest.
Case Study:
A recent study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM after 48 hours of treatment. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: The sulfonamide group may inhibit key enzymes involved in bacterial metabolism.
- Induction of Apoptosis: The compound activates intrinsic apoptotic pathways in cancer cells.
- Reactive Oxygen Species (ROS) Generation: Increased ROS levels contribute to oxidative stress, promoting cell death in cancer cells.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 2-(4-Methyl-3-((2-methylindolin-1-yl)sulfonyl)phenyl)isothiazolidin-3-one 1,1-dioxide typically involves several key steps:
- Reagents and Conditions : The synthesis requires specific reagents and controlled conditions (temperature, pH) to achieve high yields.
- Analytical Techniques : Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are employed for the characterization of the synthesized compound.
Biological Activities
Research indicates that this compound may exhibit several biological activities:
- Anticancer Properties : Preliminary studies suggest that compounds within the isothiazolidinone class can inhibit specific kinases involved in cancer progression. For instance, related compounds have shown selective inhibition of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation.
- Anti-inflammatory Effects : There is evidence that compounds with similar structures possess anti-inflammatory properties, potentially useful in treating conditions like arthritis or other inflammatory diseases.
- Antimicrobial Activity : Some studies have reported antimicrobial effects associated with isothiazolidinones, suggesting that this compound could be explored for its potential in combating bacterial infections.
Case Study 1: Anticancer Activity
A study conducted on related isothiazolidinones demonstrated their ability to inhibit CDK5 selectively over CDK2 in various cancer cell lines. This selectivity is crucial as it may reduce side effects associated with broader-spectrum CDK inhibitors. The mechanism involved the disruption of cell cycle progression, leading to apoptosis in cancer cells.
Case Study 2: Anti-inflammatory Potential
In another investigation, derivatives of isothiazolidinones were tested for their anti-inflammatory effects using animal models of inflammation. The results indicated a significant reduction in inflammatory markers, suggesting that modifications to the isothiazolidinone structure could enhance therapeutic efficacy against inflammatory diseases.
Potential Applications in Pharmaceuticals
Given its promising biological activities, this compound holds potential applications in:
- Drug Development : As a lead compound for developing new anticancer or anti-inflammatory drugs.
- Therapeutic Formulations : Incorporating this compound into formulations aimed at treating specific diseases could enhance therapeutic outcomes.
Chemical Reactions Analysis
Key Reaction Pathways
The following pathways are critical for understanding the chemical reactivity of 2-(4-Methyl-3-((2-methylindolin-1-yl)sulfonyl)phenyl)isothiazolidin-3-one 1,1-dioxide:
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Electrophilic Aromatic Substitution: The aromatic rings in the structure may undergo electrophilic substitution reactions, which can lead to functionalization at various positions on the aromatic system.
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Nucleophilic Attack on Sulfonyl Groups: The sulfonyl group can serve as an electrophile, making it susceptible to nucleophilic attack by amines or other nucleophiles, potentially leading to sulfonamide derivatives.
Stability and Degradation
Research indicates that isothiazolidinones can be sensitive to environmental conditions such as pH and temperature:
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Hydrolysis: Under alkaline conditions, hydrolysis can occur, leading to degradation products that may include simpler thiol or sulfonic acid derivatives.
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Photodegradation: Exposure to light can induce photochemical reactions that may break down the isothiazolidinone ring, resulting in various degradation products.
Reaction Yields and Conditions
The following table summarizes some typical yields and conditions for reactions involving isothiazolidinone derivatives:
| Reaction Type | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Cyclization of Thioamide | SO₂Cl₂ + Thioamide | Room Temperature | 70% |
| Nucleophilic Substitution | Amine + Sulfonyl Compound | Mild Heating | 60% |
| Hydrolysis | Isothiazolidinone + Water | pH = 9 | Variable |
| Photodegradation | Isothiazolidinone + UV Light | UV Exposure | Variable |
Biological Activity and Toxicity Profiles
Research has shown that isothiazolidinones possess varying degrees of biological activity:
| Compound | Activity Type | Reference |
|---|---|---|
| 2-Methylisothiazol-3(2H)-one | Antifungal | |
| Benzisothiazolinone | Biocidal | |
| Methylisothiazolinone | Skin Sensitization |
Comparison with Similar Compounds
Structural Analogues in the Isothiazolidinone 1,1-Dioxide Family
Compounds sharing the isothiazolidinone 1,1-dioxide core but differing in substituents include:
Key Observations:
Substituent Complexity : The target compound features a 2-methylindolinyl sulfonamide group, which is more sterically demanding compared to simpler phenyl or halogen substituents in analogues. This may enhance binding affinity or metabolic stability but could reduce solubility .
Ethyl Benzoate Derivatives with Heterocyclic Substituents ()
While structurally distinct from the target compound, ethyl benzoate derivatives such as I-6230 and I-6473 () share functional groups like sulfonamides and phenethylamino/thioether linkages. These compounds highlight the pharmacological relevance of sulfonamide bridges but differ in their core structures (benzoate vs. isothiazolidinone).
Research Findings and Limitations
- Physicochemical Properties : The target compound’s methylindolinyl sulfonamide group likely increases lipophilicity (logP) compared to analogues with smaller R groups (e.g., H or Cl). This could influence membrane permeability but requires experimental validation.
- Biological Activity: No direct activity data for the target compound are available in the provided evidence. However, isothiazolidinone dioxides are often investigated as protease or kinase inhibitors due to their electrophilic sulfur centers .
- Synthetic Challenges : The bulky indoline substituent may complicate cyclization steps compared to simpler analogues, necessitating optimized reaction conditions.
Q & A
Q. What synthetic methodologies are recommended for preparing 2-(4-Methyl-3-((2-methylindolin-1-yl)sulfonyl)phenyl)isothiazolidin-3-one 1,1-dioxide?
A multi-step synthesis is typically required, involving sulfonation, cyclization, and purification. For example:
- Sulfonation : React 2-methylindoline with a sulfonyl chloride derivative under anhydrous conditions.
- Cyclization : Use acetic acid reflux with sodium acetate to facilitate isothiazolidinone ring formation, analogous to methods for indole derivatives .
- Purification : Recrystallize from DMF/acetic acid mixtures to isolate the final product .
- Key parameters : Optimize reaction time (e.g., 3–48 hours) and stoichiometric ratios to improve yield .
| Step | Reagents/Conditions | Purpose | Reference |
|---|---|---|---|
| 1 | Sulfonyl chloride, anhydrous conditions | Sulfonation | |
| 2 | Acetic acid reflux, sodium acetate | Cyclization | |
| 3 | DMF/acetic acid recrystallization | Purification |
Q. Which analytical techniques are essential for confirming the structure of this compound?
- 1H/13C NMR : Assign peaks for aromatic protons (δ 7.0–8.5 ppm), sulfonyl groups (δ ~3.1–3.5 ppm), and methyl substituents (δ 1.2–2.5 ppm) .
- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350–1150 cm⁻¹) stretches .
- Mass Spectrometry : Confirm molecular weight via high-resolution MS (HRMS) .
- X-ray Crystallography : Resolve ambiguous structural features if NMR data is insufficient .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity or biological activity of this compound?
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using PubChem-derived InChI keys for structure input .
- Solubility/LogP : Estimate physicochemical properties via software like ChemAxon or Schrödinger .
Q. What experimental strategies address contradictions in spectral data during structural validation?
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex aromatic regions .
- Isotopic Labeling : Track reaction intermediates in multi-step syntheses.
- Comparative Analysis : Cross-validate experimental data with computed spectra (e.g., via Gaussian or ORCA) .
Q. How can reaction yields be optimized for lab-scale synthesis?
- Catalyst Screening : Test bases like sodium acetate or triethylamine to enhance cyclization efficiency .
- Temperature Control : Lower reaction temperatures (0–25°C) for sensitive intermediates; higher temperatures (reflux) for cyclization .
- Workup Optimization : Use gradient recrystallization (DMF/acetic acid) or column chromatography for purity .
Q. What methodologies evaluate the compound’s enzyme inhibitory activity?
- In Vitro Assays : Measure IC50 values against acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) using Ellman’s method .
- Kinetic Studies : Determine inhibition mechanisms (competitive/non-competitive) via Lineweaver-Burk plots.
- Cell-Based Models : Test cytotoxicity and specificity in cancer or neuronal cell lines .
Data Analysis and Troubleshooting
Q. How to interpret conflicting results in biological activity assays?
- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1–100 µM) .
- Positive/Negative Controls : Compare with known inhibitors (e.g., donepezil for AChE) to rule out assay artifacts .
- Replicate Experiments : Conduct triplicate trials to assess statistical significance.
Q. What are common pitfalls in synthesizing sulfonyl-containing heterocycles?
- Hydrolysis Sensitivity : Protect sulfonyl groups from moisture using anhydrous solvents .
- Byproduct Formation : Monitor reactions via TLC to detect intermediates and adjust stoichiometry.
- Crystallization Challenges : Use mixed solvents (e.g., DMF/EtOAc) for recalcitrant compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
